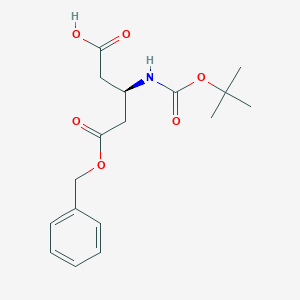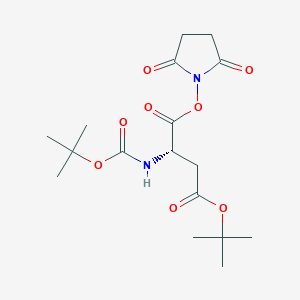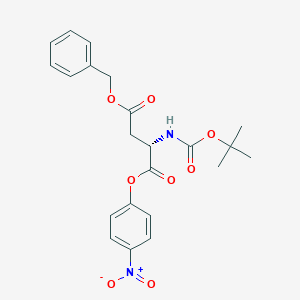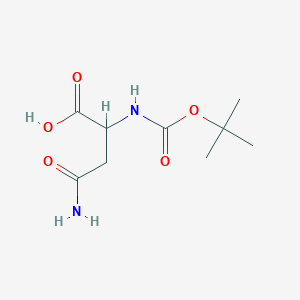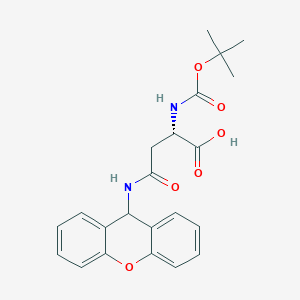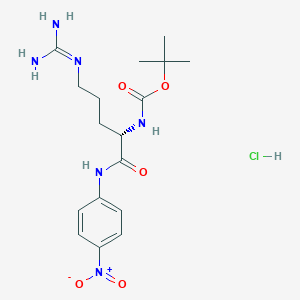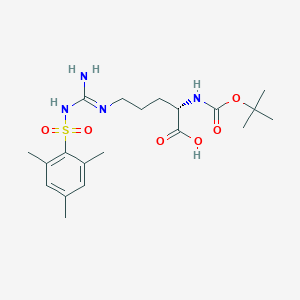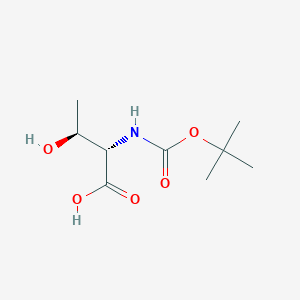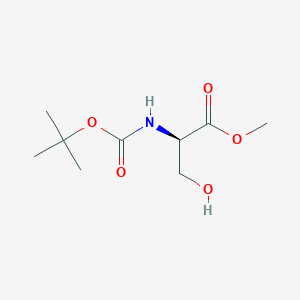
Boc-D-ser-ome
Descripción general
Descripción
Boc-D-ser-ome, also known as this compound or BOC-D-Serine methyl ester, is a compound used in the synthesis of purines, thymidines, and choline . It is a precursor used in laboratory biosynthesis processes .
Synthesis Analysis
The synthesis of this compound involves the use of (BOC)2O in diethyl ether, which is added to a cold solution of D-serine in 1 N NaOH. The solution is then allowed to warm to room temperature and stirred for 3.5 hours. The product is then extracted with a semi-saturated NaHCO3 solution, washed with brine, dried with MgSO4, filtered, and concentrated under vacuum to yield a colorless, viscous foam of N-BOC methyl ester .Molecular Structure Analysis
The molecular formula of this compound is C9H17NO5 . The molecular weight is 219.23 g/mol . The exact mass is 219.110672 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 219.23 g/mol . The density is 1.1±0.1 g/cm3 . The boiling point is 354.3±32.0 °C at 760 mmHg . The flash point is 168.1±25.1 °C .Aplicaciones Científicas De Investigación
Síntesis de péptidos
Boc-D-ser-ome: se utiliza ampliamente en la síntesis de péptidos, particularmente en el método de síntesis de péptidos en fase sólida Boc . Esta técnica implica la adición secuencial de residuos de aminoácidos a una cadena peptídica en crecimiento mientras que el N-terminal está protegido por el grupo Boc. El grupo Boc es estable en la mayoría de las condiciones utilizadas en la síntesis de péptidos, lo que lo convierte en una opción ideal para la síntesis de péptidos complejos.
Desarrollo de fármacos
En el desarrollo de fármacos, this compound sirve como bloque de construcción para la síntesis de varios compuestos farmacéuticos. Su papel en la creación de fármacos basados en péptidos es crucial, especialmente en el desarrollo de péptidos terapéuticos y moléculas pequeñas que actúan como inhibidores de las bombas de eflujo en bacterias multirresistentes .
Bioquímica
En bioquímica, this compound se usa como derivado de serina en varios ensayos y estudios bioquímicos. Está involucrado en el estudio del metabolismo de los aminoácidos y se puede utilizar para investigar el papel de la serina en diferentes procesos biológicos .
Farmacología
This compound encuentra su aplicación en farmacología como precursor en la síntesis de purinas, timidina y colina, que son componentes esenciales en los procesos de biosíntesis de laboratorio . Esto lo hace valioso para la investigación farmacológica y el estudio de las vías metabólicas.
Química medicinal
En química medicinal, this compound se utiliza para la síntesis de intermedios quirales e ingredientes farmacéuticos activos. Su centro quiral es importante para la creación de compuestos enantioméricamente puros, que son significativos en el desarrollo de nuevos medicamentos .
Química orgánica
En química orgánica, el grupo Boc de this compound es un grupo protector común para las aminas. Es estable frente a la mayoría de los nucleófilos y las bases, lo que permite reacciones selectivas en síntesis orgánicas complejas .
Química analítica
This compound: se utiliza en química analítica para la separación quiral de aminoácidos utilizando cromatografía líquida de alta resolución (HPLC). Está involucrado en técnicas de derivatización previa a la columna para la detección y cuantificación de enantiómeros de aminoácidos en varias muestras .
Ingeniería química
Por último, en ingeniería química, this compound es relevante en el diseño de procesos para la síntesis a gran escala de péptidos y compuestos relacionados. Sus propiedades se tienen en cuenta al desarrollar procesos de fabricación ambientalmente amigables y eficientes .
Safety and Hazards
Boc-D-ser-ome should be handled in a well-ventilated place. Contact with skin and eyes should be avoided. Formation of dust and aerosols should be avoided. Appropriate exhaust ventilation should be provided at places where dust is formed . In case of inhalation, the person should be moved to fresh air. If not breathing, artificial respiration should be given. In case of skin contact, the skin should be washed off with soap and plenty of water .
Mecanismo De Acción
Target of Action
Boc-D-Ser-OMe, also known as N- (tert-Butoxycarbonyl)-D-serine methyl ester, is primarily used in the synthesis of purines, thymidines, and choline . These compounds play crucial roles in various biological processes. Purines are essential components of nucleic acids and energy molecules such as ATP and GTP, while thymidines are part of the DNA molecule. Choline is a vital nutrient that is involved in various metabolic pathways, including neurotransmitter synthesis and cell-membrane signaling.
Mode of Action
It is known to participate in the synthesis of purines, thymidines, and choline . This suggests that it may interact with enzymes involved in these biosynthetic pathways, acting as a substrate or intermediate.
Biochemical Pathways
This compound is involved in the biosynthesis of purines, thymidines, and choline . These pathways are essential for various biological processes, including DNA replication, energy metabolism, and neurotransmission. The downstream effects of these pathways include cell growth and division, energy production, and neural communication.
Result of Action
The result of this compound’s action is the synthesis of purines, thymidines, and choline . These compounds have various effects at the molecular and cellular levels. For example, purines and thymidines are integral components of DNA and RNA, so they play a crucial role in genetic information storage and transmission. Choline is involved in lipid metabolism and neurotransmitter synthesis, influencing cell membrane integrity and neural communication.
Análisis Bioquímico
Biochemical Properties
Boc-D-ser-ome plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins involved in peptide bond formation. The protective group, tert-butoxycarbonyl (Boc), is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection during peptide synthesis . This compound is also involved in reactions with other biomolecules, such as amino acids and nucleotides, facilitating the formation of complex peptides and proteins .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the secretion of anabolic hormones and the supply of fuel during exercise . Additionally, this compound can prevent exercise-induced muscle damage and improve mental performance during stress-related tasks . These effects are likely due to its role in modulating amino acid availability and metabolism within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. The compound’s protective group allows it to interact with specific enzymes involved in peptide synthesis, such as carboxypeptidases and aminopeptidases . These interactions facilitate the formation of peptide bonds and the synthesis of complex peptides . Additionally, this compound can influence gene expression by modulating the availability of amino acids required for protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is stable under basic conditions but can degrade under acidic conditions . Long-term studies have shown that this compound can maintain its activity and function in in vitro and in vivo settings, although its effects may diminish over time due to degradation . Researchers have observed that the compound’s stability is influenced by factors such as temperature, pH, and the presence of other reactive molecules .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance muscle function and prevent exercise-induced muscle damage . At high doses, this compound can exhibit toxic or adverse effects, such as respiratory irritation and skin irritation . Researchers have identified threshold effects, where the compound’s beneficial effects are observed at specific dosage ranges, while higher doses result in toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, including amino acid metabolism and peptide synthesis. The compound interacts with enzymes such as carboxypeptidases and aminopeptidases, facilitating the formation of peptide bonds and the synthesis of complex peptides. Additionally, this compound can influence metabolic flux and metabolite levels by modulating the availability of amino acids required for protein synthesis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s protective group allows it to be selectively transported to specific cellular compartments, where it can exert its effects on peptide synthesis and amino acid metabolism . Researchers have observed that this compound can accumulate in certain tissues, influencing its localization and activity .
Subcellular Localization
This compound is localized to specific subcellular compartments, where it can influence its activity and function . The compound’s protective group contains targeting signals that direct it to specific organelles, such as the endoplasmic reticulum and Golgi apparatus . Additionally, post-translational modifications can further influence this compound’s localization and activity within cells .
Propiedades
IUPAC Name |
methyl (2R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO5/c1-9(2,3)15-8(13)10-6(5-11)7(12)14-4/h6,11H,5H2,1-4H3,(H,10,13)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SANNKFASHWONFD-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CO)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00327481 | |
| Record name | Methyl N-(tert-butoxycarbonyl)-D-serinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00327481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
95715-85-8 | |
| Record name | Methyl N-(tert-butoxycarbonyl)-D-serinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00327481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-BOC-D-SERINE METHYL ESTER | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




